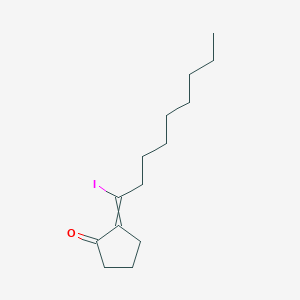![molecular formula C14H30O4 B14191627 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol CAS No. 920761-23-5](/img/structure/B14191627.png)
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is an organic compound with the molecular formula C14H30O4. It is a versatile chemical used in various industrial applications due to its unique structural properties. The compound contains three hydroxyl groups, making it a valuable intermediate in the synthesis of polymers and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with 1-octanol under acidic or basic conditions. The reaction proceeds through an etherification process, where the hydroxyl group of 1-octanol reacts with the hydroxyl group of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification reactions. The process is optimized for high yield and purity, often using catalysts to accelerate the reaction. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also act as a crosslinking agent, enhancing the mechanical properties of polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
- 1,1,1-Trimethylolpropane
- 1,1,1-Tris(hydroxymethyl)propane
Uniqueness
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is unique due to its long alkyl chain, which imparts hydrophobic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics, such as surfactants and emulsifiers .
Eigenschaften
CAS-Nummer |
920761-23-5 |
|---|---|
Molekularformel |
C14H30O4 |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
2-ethyl-2-(1-hydroxyoctoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C14H30O4/c1-3-5-6-7-8-9-13(17)18-12-14(4-2,10-15)11-16/h13,15-17H,3-12H2,1-2H3 |
InChI-Schlüssel |
QXVDVLKWWGFOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(O)OCC(CC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)


![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
